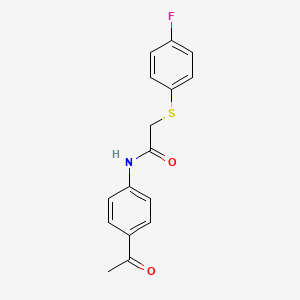
N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea” is a chemical compound . Unfortunately, there’s no plain language explanation available for this compound .
Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea” includes acetylphenyl and fluorophenyl groups . For a more detailed analysis, crystallographic studies would be needed .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-N’-(4-fluorophenyl)urea” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of genes involved in cell proliferation. In the case of Alzheimer's disease, this compound is believed to inhibit the aggregation of amyloid beta by binding to it and preventing its aggregation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the case of Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta, which is responsible for the formation of plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide has various advantages and limitations for lab experiments. One advantage is that it exhibits promising properties that make it a potential candidate for various scientific research applications. Another advantage is that it can be synthesized through a series of chemical reactions using readily available reagents and solvents. However, one limitation is that the synthesis of this compound involves the use of hazardous reagents and solvents, which may pose a safety risk to researchers. Another limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are various future directions for research on N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the treatment of pain and inflammation-related disorders. Another direction is to investigate its potential use in the treatment of cancer and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, research is needed to develop safer and more efficient methods for the synthesis of this compound.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide involves a series of chemical reactions. The starting material for the synthesis is 4-fluorothiophenol, which is reacted with 4-acetylphenyl isothiocyanate to form the intermediate product. The intermediate product is then reacted with ethyl chloroacetate to form the final product, this compound. The reaction is carried out in the presence of various reagents and solvents such as triethylamine, acetic anhydride, and dichloromethane. The yield of this compound obtained through this method is around 60%.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide has been found to exhibit potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. This compound has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for inflammation and pain. It has also been studied for its potential use in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been found to inhibit the aggregation of amyloid beta, which is responsible for the formation of plaques in the brain.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-21-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFBYSERQXWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

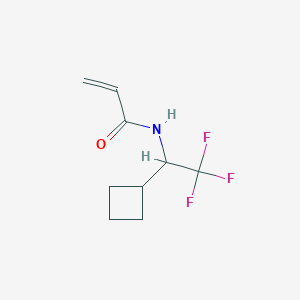
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)
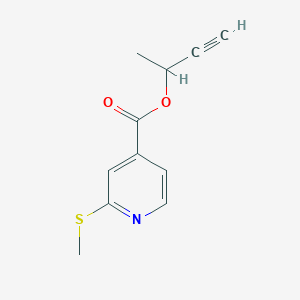
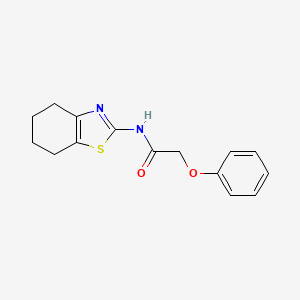
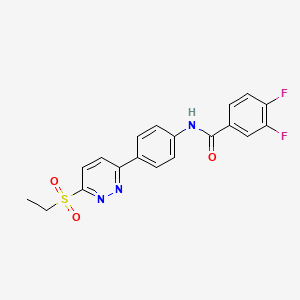

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2882942.png)

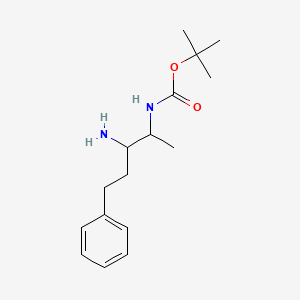

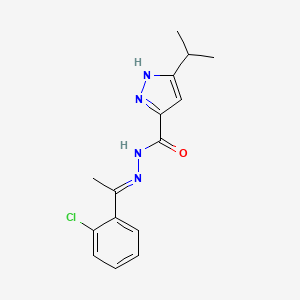
![6-amino-1,3-dimethyl-5-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882952.png)